molecular formula C15H14N2OS3 B363675 2-(4-(4-Methoxyphenyl)thiazol-2-yl)-3,3-bis(methylthio)acrylonitrile CAS No. 865612-05-1

2-(4-(4-Methoxyphenyl)thiazol-2-yl)-3,3-bis(methylthio)acrylonitrile

Cat. No.: B363675
CAS No.: 865612-05-1
M. Wt: 334.5g/mol
InChI Key: KLXGOQJHARBSCX-UHFFFAOYSA-N
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Description

2-(4-(4-Methoxyphenyl)thiazol-2-yl)-3,3-bis(methylthio)acrylonitrile is a potent and selective cell-permeable inhibitor of Glycogen Synthase Kinase-3β (GSK-3β). Its primary research value lies in elucidating the role of GSK-3β in pathological signaling cascades, particularly in the context of neurodegenerative diseases and cancer. GSK-3β is a serine/threonine kinase implicated in the hyperphosphorylation of tau protein, a key step in the formation of neurofibrillary tangles in Alzheimer's disease. By inhibiting GSK-3β, this compound helps researchers model and investigate potential therapeutic interventions for tauopathies. Furthermore, due to the involvement of GSK-3β in the Wnt/β-catenin signaling pathway and its role in cell proliferation and apoptosis, this inhibitor is a critical tool in oncology research for studying tumorigenesis and probing novel cancer treatment strategies. Its mechanism of action involves competing with ATP for binding to the kinase's active site, thereby effectively suppressing its enzymatic activity and allowing for the precise manipulation of this key signaling node in cellular models. Studies have utilized this compound to investigate its effects on various cellular processes, including the analysis of gene expression changes in neural cells, providing insights into the complex network regulated by GSK-3β.

Properties

IUPAC Name

2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3,3-bis(methylsulfanyl)prop-2-enenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2OS3/c1-18-11-6-4-10(5-7-11)13-9-21-14(17-13)12(8-16)15(19-2)20-3/h4-7,9H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLXGOQJHARBSCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CSC(=N2)C(=C(SC)SC)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2OS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-(4-(4-Methoxyphenyl)thiazol-2-yl)-3,3-bis(methylthio)acrylonitrile typically involves multi-step reactions starting from readily available precursors. . Industrial production methods may involve optimizing reaction conditions such as temperature, solvent, and catalysts to maximize yield and purity.

Chemical Reactions Analysis

2-(4-(4-Methoxyphenyl)thiazol-2-yl)-3,3-bis(methylthio)acrylonitrile undergoes various chemical reactions, including:

Scientific Research Applications

This compound has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-(4-Methoxyphenyl)thiazol-2-yl)-3,3-bis(methylthio)acrylonitrile involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. The methoxyphenyl group enhances its binding affinity, while the bis(methylthio)acrylonitrile moiety contributes to its overall stability and reactivity .

Comparison with Similar Compounds

Key Observations :

  • Bioactivity : The presence of hydroxyl groups (e.g., in 10a ) enhances antibacterial activity but may reduce metabolic stability compared to methoxy or methylthio groups.

Bis(methylthio)acrylonitrile Derivatives

Compound Name Substituents at α/β Positions Bioactivity/Application Reference
2-(4-Chlorobenzoyl)-3,3-bis(methylthio)acrylonitrile 4-Chlorobenzoyl at α-position Not reported (structural analog)
2-(3-Methylbenzoyl)-3,3-bis(methylthio)acrylonitrile 3-Methylbenzoyl at α-position Not reported (melting point: 53°C)
Target Compound 4-(4-Methoxyphenyl)thiazol-2-yl at α-position Inferred antiviral/antimicrobial N/A

Key Observations :

  • Lipophilicity : Bis(methylthio) groups enhance lipophilicity, improving membrane permeability compared to hydroxyl or carbonyl analogs .
  • Synthetic Utility: These derivatives serve as electrophiles in multicomponent reactions (e.g., with sulfonohydrazides ), highlighting their versatility in drug discovery.

Bioactivity Comparison

Compound Class Example Compounds Activity Profile Mechanism/Notes Reference
Antiviral Pyridine-based N-sulfonamides (15c, 15d) IC₅₀: 4.48–10.24 μg/mL (Hsp90α) Target viral replication machinery
Antibacterial 10a (4-hydroxyphenyl derivative) Active against S. aureus Structure-activity dependent on aryl
Antioxidant Benzothiazole-triazole hybrids (5, 6, 17) DPPH scavenging > ascorbic acid Enhanced by electron-donating groups

Inferences for Target Compound :

  • Antioxidant activity is less likely due to the absence of phenolic hydroxyl groups, which are critical in DPPH scavenging .

Biological Activity

The compound 2-(4-(4-Methoxyphenyl)thiazol-2-yl)-3,3-bis(methylthio)acrylonitrile is a thiazole derivative that has garnered attention due to its diverse biological activities. This article explores its synthesis, biological properties, structure-activity relationships (SAR), and potential therapeutic applications based on recent research findings.

Synthesis

The synthesis of thiazole derivatives typically involves the reaction of various thioketones with appropriate amines or other nucleophiles. For this specific compound, the synthetic route may include:

  • Formation of the Thiazole Ring : Using 4-methoxyphenyl and thioamide reagents.
  • Acrylonitrile Addition : Introducing the acrylonitrile moiety to enhance biological activity.
  • Methylthio Substitution : Incorporating methylthio groups to modify pharmacological properties.

Antimicrobial Properties

Recent studies have indicated that thiazole derivatives exhibit significant antimicrobial activity. For instance, compounds similar to This compound have shown effectiveness against various bacterial strains:

  • Minimum Inhibitory Concentration (MIC) values for related thiazole compounds were reported as low as 6.25 µg/mL against pathogens such as Klebsiella pneumoniae and Pseudomonas aeruginosa .

Antifungal Activity

Thiazole derivatives have also demonstrated antifungal properties. A study highlighted that certain thiazole compounds exhibited potent antifungal activity with MIC values comparable to established antifungal agents like miconazole . The presence of electron-withdrawing groups on the aromatic ring was found to enhance this activity.

Antiplatelet Activity

Research has shown that thiazole derivatives can act as potent antiplatelet agents by inhibiting cyclooxygenase (COX) enzymes without causing ulcerogenesis. This property is particularly valuable in developing therapies for cardiovascular diseases .

Structure-Activity Relationships (SAR)

The biological activity of thiazole derivatives is significantly influenced by their structural components:

  • Substituents on the Phenyl Ring : The position and nature of substituents (e.g., methoxy, chloro) affect the potency and spectrum of activity .
  • Thiazole Ring Modifications : Variations in the thiazole structure can lead to changes in biological efficacy, particularly in antimicrobial and antiplatelet activities .

Case Studies

  • Antimicrobial Efficacy : A series of thiazole derivatives were tested against E. coli and Fusarium oxysporum, showing promising results with MIC values ranging from 28–30 mg/mL .
  • Cardiovascular Applications : The compound's ability to inhibit COX enzymes was demonstrated in vitro, suggesting potential therapeutic applications in managing thrombotic disorders without adverse gastrointestinal effects .

Data Table: Biological Activities of Thiazole Derivatives

Compound NameActivity TypeMIC Value (µg/mL)Reference
Compound AAntimicrobial6.25
Compound BAntifungal28–30
Compound CAntiplateletIC50 = 50
Compound DCardiovascularEffective at low doses

Q & A

Q. What are the standard synthetic routes for preparing 2-(4-(4-Methoxyphenyl)thiazol-2-yl)-3,3-bis(methylthio)acrylonitrile, and what reaction conditions are critical for yield optimization?

The compound can be synthesized via condensation reactions involving acrylonitrile intermediates. A common approach involves reacting a carbonyl precursor (e.g., 3-oxopropanenitrile derivatives) with carbon disulfide (CS₂) and methyl iodide (CH₃I) under basic conditions (e.g., NaH or piperidine) to introduce bis(methylthio) groups. For example, 3-(substituted aryl)-3-oxopropanenitrile reacts with CS₂ and CH₃I to form the bis(methylthio)acrylonitrile scaffold . Key parameters include temperature control (reflux in ethanol or DMF), stoichiometric ratios of reactants, and purification via recrystallization or column chromatography. Yields typically range from 62% to 86%, depending on substituents .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

  • 1H/13C NMR : Used to confirm the acrylonitrile backbone and substituent integration. For example, the methylthio (-SMe) groups appear as singlets near δ 2.5 ppm in 1H NMR, while the thiazole and methoxyphenyl protons show distinct aromatic splitting patterns .
  • X-ray crystallography : Resolves bond lengths (e.g., S–C bonds at ~1.74 Å) and angles (e.g., C–S–C ~100°), confirming the triclinic crystal structure and intramolecular hydrogen bonding .
  • FT-IR : Identifies nitrile (C≡N) stretches near 2200 cm⁻¹ and carbonyl (C=O) vibrations if present .

Q. How is the antimicrobial activity of this compound evaluated, and what are common reference standards?

Antimicrobial assays typically use the disc-diffusion method against Gram-positive (e.g., Staphylococcus aureus), Gram-negative (e.g., Escherichia coli), and fungal strains (e.g., Candida albicans). Activity is compared to standards like ciprofloxacin (antibacterial) and fluconazole (antifungal). MIC (minimum inhibitory concentration) values are determined via broth dilution. For bis(methylthio)acrylonitriles, moderate activity against Klebsiella pneumoniae (MIC ~16 µg/mL) and C. albicans (MIC ~32 µg/mL) has been reported .

Advanced Research Questions

Q. What computational strategies are used to predict the electronic properties and reactivity of this compound?

Density Functional Theory (DFT) at the B3LYP/6-311G(d,p) level calculates frontier molecular orbitals (FMOs), electrostatic potential (ESP), and molecular electrostatic potential (MEP) maps. These reveal nucleophilic/electrophilic sites, with the nitrile and thiazole moieties often acting as reactive centers. HOMO-LUMO gaps (~3.5 eV) correlate with kinetic stability . Molecular docking (e.g., AutoDock Vina) evaluates binding affinities to microbial proteins (e.g., C. albicans CYP51), showing hydrogen bonds and hydrophobic interactions .

Q. How do structural modifications (e.g., substituent variation) influence the compound’s bioactivity and physicochemical properties?

  • Electron-withdrawing groups (e.g., -NO₂, -CF₃) : Enhance antimicrobial potency by increasing electrophilicity. For example, trifluoromethyl substitutions improve binding to fungal lanosterol demethylase .
  • Methoxy group position : Para-substitution on the phenyl ring (as in 4-methoxyphenyl) optimizes π-π stacking with target enzymes, while ortho-substitution sterically hinders binding .
  • Methylthio vs. alkylthio : Bis(methylthio) groups improve solubility in polar aprotic solvents (e.g., DMSO) compared to bulkier analogs .

Q. What are the key challenges in reconciling experimental and computational data for this compound?

Discrepancies arise due to:

  • Phase differences : Computational models assume gaseous states, whereas X-ray data reflect solid-state packing effects. For example, calculated S–C bond lengths may deviate by ~0.02 Å from crystallographic values .
  • Solvent effects : NMR chemical shifts in DMSO-d₆ vs. CDCl₃ can alter proton resonance patterns, complicating spectral assignments .
  • Docking vs. in vitro activity : Predicted binding scores may not correlate with MIC values due to membrane permeability limitations .

Q. How does the compound’s crystal packing, analyzed via Hirshfeld surfaces, inform its stability and intermolecular interactions?

Hirshfeld analysis quantifies intermolecular contacts:

  • H∙∙∙H interactions : Contribute ~45% of surface contacts, indicating van der Waals dominance.
  • C∙∙∙S/S∙∙∙C contacts : ~15%, highlighting thiazole and methylthio group interactions.
  • C∙∙∙N/N∙∙∙C : ~10%, from nitrile-phenyl stacking. These interactions stabilize the triclinic lattice and reduce solubility in non-polar solvents .

Methodological Notes

  • Synthetic protocols : Prioritize anhydrous conditions and inert atmospheres to prevent oxidation of methylthio groups .
  • Docking studies : Use flexible side-chain models for target proteins (e.g., C. albicans CYP51) to account for induced-fit binding .
  • Data validation : Cross-reference computational results with experimental XRD/NMR to refine force field parameters .

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